molecular formula C17H30N2O4S2 B12757691 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil CAS No. 180274-06-0

1,3-Bis(isobutylsulfinylethyl)-6-methyluracil

Cat. No.: B12757691
CAS No.: 180274-06-0
M. Wt: 390.6 g/mol
InChI Key: BXLDUHRYGORSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is a synthetic organic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives are often explored for their potential biological activities. This particular compound is characterized by the presence of isobutylsulfinyl groups attached to the uracil ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available uracil and isobutylsulfinyl chloride.

    Formation of Intermediates: The uracil is first methylated at the 6-position using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfinylation: The methylated uracil is then reacted with isobutylsulfinyl chloride in the presence of a base like triethylamine to introduce the isobutylsulfinyl groups at the 1 and 3 positions.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(isobutylsulfinylethyl)-6-methyluracil can undergo various chemical reactions, including:

    Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The uracil ring can undergo nucleophilic substitution reactions, where the sulfinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1,3-Bis(isobutylsulfonylethyl)-6-methyluracil.

    Reduction: 1,3-Bis(isobutylethyl)-6-methyluracil.

    Substitution: Depending on the nucleophile, various substituted uracil derivatives.

Scientific Research Applications

1,3-Bis(isobutylsulfinylethyl)-6-methyluracil has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Explored for its potential antiviral and anticancer properties due to its structural similarity to nucleobases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is primarily based on its ability to interact with biological macromolecules:

    Molecular Targets: It can target nucleic acids, potentially interfering with DNA and RNA synthesis.

    Pathways Involved: The compound may inhibit enzymes involved in nucleic acid metabolism, leading to its potential antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(isobutylsulfonylethyl)-6-methyluracil: An oxidized form with sulfonyl groups.

    1,3-Bis(isobutylethyl)-6-methyluracil: A reduced form without sulfinyl groups.

    6-Methyluracil: The parent compound without any sulfinyl or isobutyl groups.

Uniqueness

1,3-Bis(isobutylsulfinylethyl)-6-methyluracil is unique due to the presence of isobutylsulfinyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

180274-06-0

Molecular Formula

C17H30N2O4S2

Molecular Weight

390.6 g/mol

IUPAC Name

6-methyl-1,3-bis[2-(2-methylpropylsulfinyl)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H30N2O4S2/c1-13(2)11-24(22)8-6-18-15(5)10-16(20)19(17(18)21)7-9-25(23)12-14(3)4/h10,13-14H,6-9,11-12H2,1-5H3

InChI Key

BXLDUHRYGORSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.